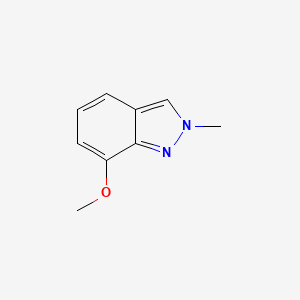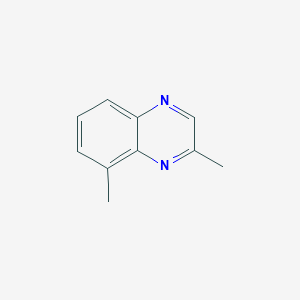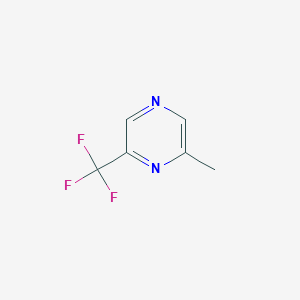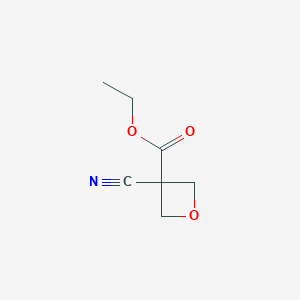
Quinoline-4,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline-4,7-diamine is a heterocyclic aromatic organic compound with the molecular formula C9H9N3. It is a derivative of quinoline, which is a nitrogen-containing compound. This compound is known for its diverse applications in medicinal chemistry, particularly due to its antimicrobial and antimalarial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinoline-4,7-diamine can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . This reaction typically requires the use of a solvent such as ethanol and a base like potassium carbonate. The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Quinoline-4,7-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-4,7-dione.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include quinoline-4,7-dione, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
Quinoline-4,7-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline-4,7-diamine involves its interaction with various molecular targets. In the case of its antimalarial activity, it is believed to interfere with the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . In its antibacterial action, it disrupts bacterial cell wall synthesis and inhibits protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-amine: Similar structure but lacks the additional amino group at the 7-position.
Quinoline-4,7-dione: An oxidized form of quinoline-4,7-diamine.
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Uniqueness
This compound is unique due to its dual amino groups at the 4 and 7 positions, which confer distinct chemical reactivity and biological activity. This structural feature allows for the formation of a wide range of derivatives with diverse pharmacological properties .
Properties
CAS No. |
40107-15-1 |
|---|---|
Molecular Formula |
C9H9N3 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
quinoline-4,7-diamine |
InChI |
InChI=1S/C9H9N3/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,10H2,(H2,11,12) |
InChI Key |
TWLGPWZTMALXOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


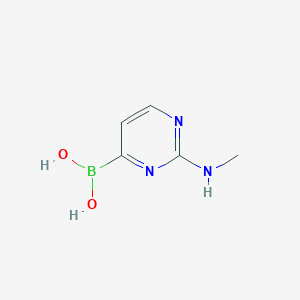



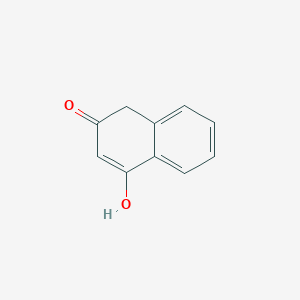
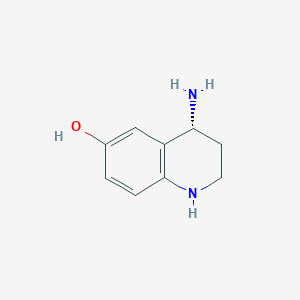
![5-Hydroxy-5-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B11919475.png)
